4-甲基嘧啶-2-醇

描述

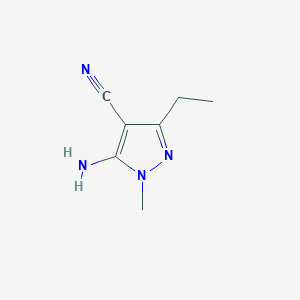

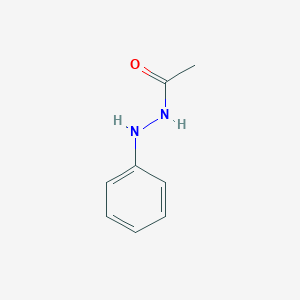

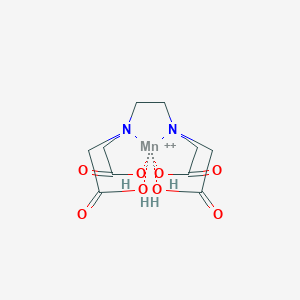

2-Hydroxy-4-methylpyrimidine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Hydroxy-4-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药应用

嘧啶类化合物,包括 4-甲基嘧啶-2-醇,在过去的 60 年中已成为许多药物分子中越来越重要的核心结构 . 它们对药物发现治疗学产生了重大影响,包括抗感染剂、抗癌剂、免疫学、免疫肿瘤学、神经系统疾病、慢性疼痛和糖尿病 .

抗菌应用

由于其合成可及性和结构多样性,嘧啶骨架已在包括抗菌应用在内的广泛治疗应用中得到应用 . 这使得 4-甲基嘧啶-2-醇成为开发新型抗菌药物的潜在候选者。

抗病毒应用

嘧啶类化合物,包括 4-甲基嘧啶-2-醇,已被用于抗病毒药物的开发 . 它们可能被用于治疗各种病毒感染。

抗癌应用

嘧啶类化合物已被用于抗癌药物的开发 . 因此,4-甲基嘧啶-2-醇可能被用于癌症治疗。

抗炎和止痛应用

据报道,嘧啶类化合物具有抗炎和止痛作用 . 这表明 4-甲基嘧啶-2-醇可能被用于治疗炎症性疾病和疼痛管理。

神经系统疾病治疗

据报道,嘧啶类化合物还具有重要的药理特性,对中枢神经系统(CNS)活性剂很重要 . 这表明 4-甲基嘧啶-2-醇可能被用于治疗各种神经系统疾病。

抗氧化应用

据报道,嘧啶类化合物具有抗氧化作用 . 这表明 4-甲基嘧啶-2-醇可能被用作抗氧化剂。

降压应用

据报道,嘧啶类化合物具有降压作用 . 这表明 4-甲基嘧啶-2-醇可能被用于治疗高血压。

属性

IUPAC Name |

6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHHDTLXONDKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878778 | |

| Record name | 2PYRIMIDONE4METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-51-6, 15231-48-8 | |

| Record name | 4-Methylpyrimidin-2-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2PYRIMIDONE4METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-hydroxy-4-methylpyrimidine interesting from a synthetic chemistry perspective?

A1: 2-Hydroxy-4-methylpyrimidine exhibits a unique reactivity profile that makes it a valuable building block in organic synthesis. It can undergo twofold metallation with strong bases like n-butyllithium or sodium amide, resulting in the formation of a dianion. [, , ] This dianion exhibits selectivity in carbon-carbon bond formation reactions with electrophiles, paving the way for the synthesis of diversely substituted pyrimidine derivatives. []

Q2: How does the presence of a methyl group at the 4-position influence the reactivity of 2-hydroxy-4-methylpyrimidine?

A2: The methyl group at the 4-position plays a significant role in directing the regioselectivity of reactions involving 2-hydroxy-4-methylpyrimidine. For instance, when treated with nitrous acid, 2-hydroxy-4-methylpyrimidine undergoes nitrosation selectively at the methyl group, yielding (hydroxyiminomethyl)pyrimidines. [] Interestingly, under similar conditions, 2-amino-4-methylpyrimidines experience both deamination and methyl group nitrosation. [] This highlights the influence of the 2-substituent on the reactivity of the 4-methyl group.

Q3: Can you elaborate on the significance of the exceptionally slow Dimroth rearrangement observed in 1,2-dihydro-2-imino-1,4-dimethylpyrimidines?

A3: The sluggish Dimroth rearrangement in 1,2-dihydro-2-imino-1,4-dimethylpyrimidines, compared to their counterparts lacking a 4-methyl or bearing both 4- and 6-methyl substituents, points to the substantial steric hindrance imposed by the 4-methyl group. [] This observation underscores the significant influence of steric factors on the reaction pathway and kinetics.

Q4: What insights into the structure of 2-hydroxy-4-methylpyrimidine have been gained from crystallographic studies?

A4: X-ray crystallography studies of 2-hydroxy-4-methylpyrimidine hydrochloride revealed that the molecule exists predominantly in the lactam form. [] The crystal structure also indicated the involvement of both nitrogen atoms in hydrogen bonding interactions. [] This information is valuable for understanding intermolecular interactions and solid-state properties of this compound.

Q5: How does 2-hydroxy-4-methylpyrimidine interact with transition metals?

A5: 2-Hydroxy-4-methylpyrimidine can act as a ligand in coordination chemistry. Studies have shown its ability to form complexes with palladium, typically yielding trans-isomers with general formula [PdL2X2], where L represents 2-hydroxy-4-methylpyrimidine and X represents halides like Cl or Br. [] This coordination behavior broadens the potential applications of this pyrimidine derivative, particularly in the field of catalysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)

![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)